N-methyl-N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
The compound is a complex organic molecule containing several functional groups and rings, including a pyrrole ring and a 1,2,4-triazole ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom . The 1,2,4-triazole is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. For example, the pyrrole ring might undergo electrophilic substitution reactions .Scientific Research Applications
Antimicrobial Activity :
- Baviskar et al. (2013) synthesized a series of similar compounds, demonstrating significant in vitro antibacterial and antifungal activity against various pathogens, such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).
- MahyavanshiJyotindra et al. (2011) synthesized derivatives with promising antibacterial, antifungal, and anti-tuberculosis activity (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antiviral and Antiexudative Properties :
- Chalenko et al. (2019) found that derivatives of this compound showed promising anti-exudative properties in experiments with white rats (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).
- Wujec et al. (2011) reported that some synthesized derivatives reduced viral replication of human adenovirus and ECHO-9 virus (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Antioxidant Activity :
- Chkirate et al. (2019) explored pyrazole-acetamide derivatives for their significant in vitro antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Anticancer and Anti-inflammatory Properties :
- Faheem (2018) highlighted the computational and pharmacological potential of similar compounds in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
- Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides with notable anticancer activity against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Potential in Pharmacological Research :
- Shukla et al. (2012) conducted studies on BPTES analogs (related compounds) as potent inhibitors in pharmacological research (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Chemical Structure and Synthesis :
- Subasri et al. (2016) focused on the crystal structures of related compounds, which could have implications for their pharmacological properties (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Supramolecular Assembly and Coordination Complexes :
- Castiñeiras et al. (2019) researched the design and synthesis of derivatives for complexes of Group 12 elements, providing insights into the potential applications in material science (Castiñeiras, García-Santos, & Saa, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-methyl-N-phenyl-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-24(18-12-6-3-7-13-18)19(27)16-28-21-23-22-20(17-10-4-2-5-11-17)26(21)25-14-8-9-15-25/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXWFBCEEIWCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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